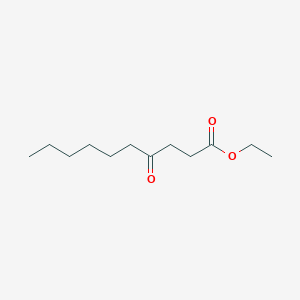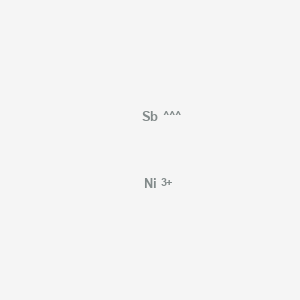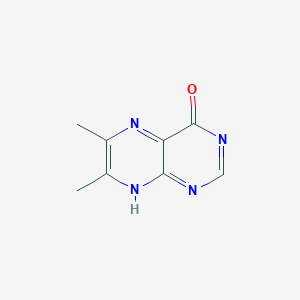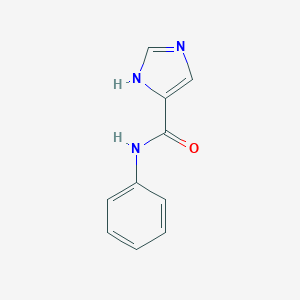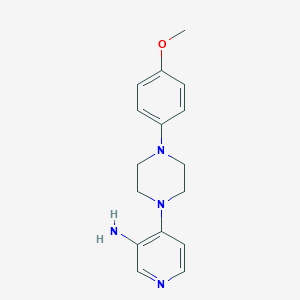
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-, commonly known as PAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyridine ring and a phenyl ring, and it has been found to have various applications in the field of biochemistry and pharmacology. The purpose of
Mécanisme D'action
The mechanism of action of PAP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. PAP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
PAP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAP has also been found to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. Additionally, PAP has been found to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PAP in lab experiments is its versatility. It can be used as a fluorescent probe, an anticancer agent, and a ligand for metal complexes. Additionally, PAP is relatively easy to synthesize and has a high yield. However, one of the limitations of using PAP is its potential toxicity. PAP has been found to be toxic to some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of PAP in scientific research. One direction is the development of PAP-based fluorescent probes for the detection of other metal ions, such as iron and mercury. Another direction is the synthesis of PAP analogues with improved anticancer properties and reduced toxicity. Additionally, the use of PAP as a ligand for the synthesis of metal complexes with novel properties and applications is an area of future research.
Méthodes De Synthèse
The synthesis of PAP involves the reaction of 4-methoxybenzaldehyde with 3-amino-4-pyridinecarboxylic acid in the presence of a catalyst. The resulting product is then reduced to obtain PAP. The yield of PAP can be increased by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
PAP has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. PAP has also been found to have anticancer properties, as it inhibits the growth of cancer cells. Additionally, PAP has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
Numéro CAS |
14549-66-7 |
|---|---|
Nom du produit |
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)- |
Formule moléculaire |
C16H20N4O |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-14-4-2-13(3-5-14)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3 |
Clé InChI |
YJFIEQCODBNRMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Autres numéros CAS |
14549-66-7 |
Synonymes |
4-[4-(4-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
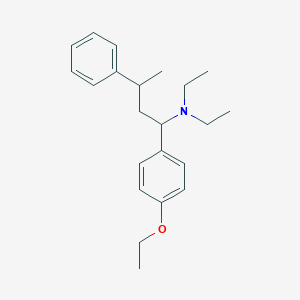
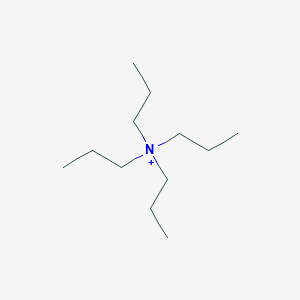
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)


